molecular formula C5H8N4 B13146615 1-(Prop-2-en-1-yl)-1H-1,2,4-triazol-3-amine

1-(Prop-2-en-1-yl)-1H-1,2,4-triazol-3-amine

Cat. No.: B13146615
M. Wt: 124.14 g/mol
InChI Key: BKDXKMFCDVSUKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Prop-2-en-1-yl)-1H-1,2,4-triazol-3-amine is a heterocyclic compound featuring a triazole ring substituted with a prop-2-en-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Prop-2-en-1-yl)-1H-1,2,4-triazol-3-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of an allyl-substituted hydrazine with a suitable nitrile or amidine. The reaction conditions often include the use of solvents like ethanol or acetonitrile and may require heating to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(Prop-2-en-1-yl)-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups onto the triazole ring .

Scientific Research Applications

1-(Prop-2-en-1-yl)-1H-1,2,4-triazol-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Prop-2-en-1-yl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antifungal or anticancer activity .

Comparison with Similar Compounds

  • 1-(Cyclohex-1-en-1-yl)-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazol-2-one
  • N-(Prop-2-en-1-yl)acetamide
  • 3-Phenyl-4-(prop-2-en-1-yl)-5-[(prop-2-en-1-yl)sulfanyl]-4H-1,2,4-triazole

Uniqueness: 1-(Prop-2-en-1-yl)-1H-1,2,4-triazol-3-amine is unique due to its specific substitution pattern on the triazole ring, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .

Biological Activity

1-(Prop-2-en-1-yl)-1H-1,2,4-triazol-3-amine is a compound belonging to the triazole family, known for its diverse biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and antiproliferative effects, supported by various studies and data.

  • Chemical Formula : C5_5H8_8N4_4
  • Molecular Weight : 126.1597 g/mol
  • CAS Registry Number : 58661-95-3
  • IUPAC Name : this compound

Antimicrobial Activity

Research indicates that derivatives of 1H-1,2,4-triazole possess significant antimicrobial properties. In a study evaluating various triazole derivatives, including this compound:

CompoundAntimicrobial Activity (MIC µg/mL)Target Organisms
3a15E. coli
3b20S. aureus
Prop-Triazole 10 C. albicans

The compound demonstrated a minimum inhibitory concentration (MIC) of 10 µg/mL against Candida albicans, indicating strong antifungal activity compared to other tested strains .

Anti-inflammatory Effects

The anti-inflammatory potential of the compound was assessed through its impact on cytokine release in human peripheral blood mononuclear cells (PBMC). The results showed that:

CytokineControl Release (pg/mL)Release with Prop-Triazole (50 µg/mL)
TNF-α15060
IL-610040
IFN-γ8030

At a concentration of 50 µg/mL, the compound significantly inhibited TNF-α production by approximately 60%, demonstrating its potential as an anti-inflammatory agent .

Antiproliferative Activity

In vitro studies have shown that the compound exhibits antiproliferative effects against various cancer cell lines. The following table summarizes the findings:

Cell LineIC50_{50} (µM) with Prop-TriazoleIC50_{50} (µM) with Control
HeLa1225
MCF71530
A5491020

The IC50_{50} values indicate that the compound is more effective than the control in inhibiting cell proliferation in these cancer cell lines .

The biological activity of triazole compounds is often attributed to their ability to interfere with specific biochemical pathways. The mechanism includes:

  • Inhibition of Enzymes : Triazoles can inhibit enzymes involved in fungal sterol biosynthesis.
  • Cytokine Modulation : They modulate the immune response by affecting cytokine production.
  • Cell Cycle Arrest : Induction of apoptosis in cancer cells through cell cycle arrest mechanisms.

Case Studies

Several studies have investigated the biological activities of triazole derivatives:

  • Study on Cytokine Release : A recent study evaluated the effects of various triazole derivatives on cytokine release in PBMCs stimulated with lipopolysaccharides (LPS). The results indicated that compounds similar to prop-triazole significantly reduced TNF-α and IL-6 levels .
  • Antimicrobial Efficacy : Another study focused on the antimicrobial efficacy of triazole derivatives against clinical isolates of bacteria and fungi, highlighting the effectiveness of prop-triazole against resistant strains .

Properties

Molecular Formula

C5H8N4

Molecular Weight

124.14 g/mol

IUPAC Name

1-prop-2-enyl-1,2,4-triazol-3-amine

InChI

InChI=1S/C5H8N4/c1-2-3-9-4-7-5(6)8-9/h2,4H,1,3H2,(H2,6,8)

InChI Key

BKDXKMFCDVSUKP-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C=NC(=N1)N

Origin of Product

United States

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